molecular formula C19H24N4O3S B2516522 1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide CAS No. 1043068-14-9

1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide

Cat. No.: B2516522
CAS No.: 1043068-14-9
M. Wt: 388.49
InChI Key: JIWALUFEFWKBEK-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide is a synthetic small molecule characterized by a cyclopenta[c]pyrazole core fused with a piperidine-4-carboxamide moiety. The compound features a methanesulfonyl group at the 1-position of the piperidine ring and a phenyl substituent at the 2-position of the pyrazole ring. This structure combines a rigid bicyclic system with a sulfonamide-carboxamide hybrid pharmacophore, making it a candidate for diverse biological applications, including enzyme modulation or receptor targeting .

Properties

IUPAC Name

1-methylsulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-27(25,26)22-12-10-14(11-13-22)19(24)20-18-16-8-5-9-17(16)21-23(18)15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWALUFEFWKBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine and pyrazole rings separately. These rings are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperidine and pyrazole rings may also interact with various biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s methanesulfonyl-piperidine group distinguishes it from simpler amines (e.g., ) and halogenated derivatives (e.g., ).
  • The piperidine-4-carboxamide moiety is shared with pyridazine-based analogs (e.g., ), but the heterocyclic core (pyrazole vs. pyridazine) alters electronic properties and binding interactions.

Functional Group Impact on Pharmacological Properties

  • Piperidine-4-carboxamide : Facilitates hydrogen bonding and conformational rigidity, critical for target engagement in enzyme inhibitors (e.g., ).

Research and Development Implications

  • Mitochondrial Regulation : TAMRA-like mitofusin agonists restore mtDNA content , suggesting the target’s sulfonamide group could mimic this activity.
  • Drug Discovery : The cyclopenta[c]pyrazole scaffold is leveraged in pharmaceutical candidates for targeted therapies (e.g., ), positioning the target compound as a versatile intermediate.

Biological Activity

1-Methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:

  • Neuropeptide Receptor Modulation : The compound's structure suggests potential interactions with neuropeptide receptors, particularly NPFF receptors, which are involved in pain modulation and neuroprotection. Studies have shown that modifications in the side chains can significantly alter receptor affinity and selectivity .
  • Antimicrobial Activity : Pyrazole derivatives have been reported to possess antimicrobial properties. The presence of the pyrazole ring in this compound may contribute to its efficacy against various bacterial strains .
  • Anti-inflammatory Effects : Compounds similar to this structure have demonstrated anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes the biological activity data for this compound based on available literature.

Activity Observed Effect Reference
NPFF1 Receptor AntagonismK_e = 0.72 µM
Antimicrobial ActivityModerate activity against E. coli and S. aureus
Anti-inflammatory ActivityInhibition of TNF-α production

Case Study 1: NPFF Receptor Interaction

A study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications at the carboxamide region significantly impacted NPFF receptor antagonism. The compound exhibited a notable binding affinity, indicating its potential as a therapeutic agent for pain management .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of pyrazole derivatives, this compound was evaluated for its antimicrobial efficacy against several pathogens. Results indicated that it possessed moderate inhibitory effects against E. coli and S. aureus, suggesting further exploration for its use in treating bacterial infections .

Q & A

Q. What mechanistic insights can be gained from studying the compound’s interaction with serum albumin?

  • Methodological Answer :
  • Fluorescence Quenching : Measure binding constants (Kd) via Stern-Volmer plots using BSA as a model protein .
  • Molecular Dynamics : Simulate binding pockets (GROMACS) to predict allosteric effects on albumin conformation .

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